Mal-PEG12-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mal-PEG12-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG12-t-butyl ester is synthesized through a series of chemical reactions involving the conjugation of maleimide and t-butyl ester groups to a polyethylene glycol chain. The process typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide, to form an active ester.

Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form a maleimide-polyethylene glycol intermediate.

Introduction of t-Butyl Ester Group: The maleimide-polyethylene glycol intermediate is further reacted with t-butyl ester to form the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group

Common Reagents and Conditions

Thiol-containing Compounds: Used for substitution reactions with the maleimide group.

Acidic Conditions: Used for deprotection of the t-butyl ester group

Major Products Formed

Thioether-linked Conjugates: Formed from the reaction of the maleimide group with thiol groups.

Free Carboxyl Group: Formed from the deprotection of the t-butyl ester group

Scientific Research Applications

Key Applications

1. Drug Delivery Systems

- Targeted Cancer Therapy : Mal-PEG12-t-butyl ester is extensively used in the design of antibody-drug conjugates (ADCs). These conjugates link cytotoxic drugs to antibodies via the maleimide-thiol reaction, enhancing targeted delivery to cancer cells while minimizing off-target effects. This specificity improves pharmacokinetics and therapeutic efficacy .

2. Diagnostics

- Imaging Agents : The compound can be utilized to create diagnostic probes by attaching imaging agents (e.g., fluorophores) through maleimide reactions with thiol-containing biomolecules. This application is vital for developing highly specific diagnostic tools .

3. Bioconjugation

- Protein Modification : this compound facilitates the conjugation of drugs to proteins or peptides, enhancing their stability and solubility in biological environments. The hydrophilic PEG chain increases solubility, making it suitable for various biomedical applications .

Case Studies

Case Study 1: Antibody-Drug Conjugates (ADCs)

Recent developments in ADCs utilizing this compound have shown promising results in clinical trials. For instance, ADCs targeting HER2 have demonstrated improved therapeutic indices by utilizing this compound for drug linkage, leading to better outcomes in targeted therapies .

Case Study 2: Diagnostic Imaging

In a study involving the use of this compound for imaging agents, researchers successfully created highly specific probes that could effectively bind to target proteins in vivo. This application has significant implications for early disease detection and monitoring therapeutic responses .

Mechanism of Action

Mal-PEG12-t-butyl ester exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This enables the conjugation of various biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Similar Compounds

- Mal-PEG4-t-butyl ester

- Mal-PEG8-t-butyl ester

- Mal-PEG24-t-butyl ester

Comparison

Mal-PEG12-t-butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and stability. Compared to shorter chain derivatives like Mal-PEG4-t-butyl ester, it offers better solubility. Compared to longer chain derivatives like Mal-PEG24-t-butyl ester, it provides better stability and ease of handling .

Biological Activity

Mal-PEG12-t-butyl ester is a specialized compound that integrates a polyethylene glycol (PEG) chain with a maleimide functional group and a t-butyl ester. This combination endows the compound with significant biological activity, particularly in the fields of drug delivery and bioconjugation. This article explores its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Overview of this compound

Chemical Structure:

- Functional Groups: Maleimide, t-butyl ester

- Polyethylene Glycol (PEG) Chain Length: 12 units

The maleimide group is highly reactive towards thiol groups found in cysteine residues of proteins, enabling selective conjugation. The t-butyl ester serves as a protective group that can be removed under mild conditions, exposing the reactive maleimide for further applications .

Biological Activity

This compound exhibits notable biological activity due to its ability to selectively conjugate with thiol-containing biomolecules. This property is crucial for various applications:

- Targeted Drug Delivery: The compound can link drugs to antibodies or proteins through maleimide-thiol reactions, enhancing pharmacokinetics and reducing off-target effects.

- Bioconjugation: It facilitates the formation of stable thioether bonds with proteins and peptides, which is essential for developing targeted therapies .

- Increased Solubility and Stability: The hydrophilic PEG chain enhances solubility in biological environments, making it suitable for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of PEG Chain: The PEG chain is synthesized using standard polymerization techniques.

- Functionalization: The maleimide group is introduced to one end of the PEG chain while the other end is modified with a t-butyl ester.

- Purification: The final product is purified to ensure high purity levels (typically 95-98%) .

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Research: Used in drug formulation to improve solubility and bioavailability.

- Diagnostics: Its ability to form stable conjugates makes it valuable in diagnostic assays.

- Regenerative Medicine: Utilized in creating biomaterials that require specific binding interactions .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG1-t-butyl ester | Maleimide, t-butyl ester | Shorter PEG chain; less hydrophilic |

| Mal-PEG4-t-butyl ester | Maleimide, t-butyl ester | Intermediate length; used for moderate-sized proteins |

| Mal-NHS | Maleimide, NHS | Reacts with amines instead of thiols |

| Biotin-PEG-Mal | Biotin, Maleimide | Allows avidin-biotin interactions; used in diagnostics |

This compound stands out due to its longer PEG chain, which enhances solubility and stability compared to shorter analogs while maintaining high reactivity towards thiols. This makes it particularly advantageous for applications requiring prolonged circulation times and improved targeting capabilities.

Case Studies

-

Targeted Therapy Development:

A study demonstrated the efficacy of this compound in developing antibody-drug conjugates (ADCs). The conjugates showed improved targeting and reduced systemic toxicity compared to conventional therapies. Pharmacokinetic studies indicated a prolonged half-life in circulation due to the PEG component . -

Bioconjugation Efficiency:

Another research focused on the interaction studies of this compound with various thiol-containing peptides. Results showed high efficiency in forming stable conjugates, which were further evaluated for their therapeutic potential in cancer models .

Properties

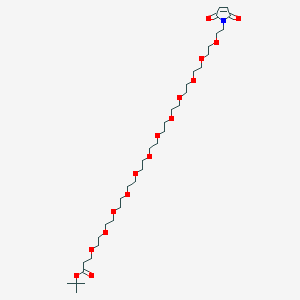

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO16/c1-35(2,3)52-34(39)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-32(37)4-5-33(36)38/h4-5H,6-31H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVSDMGPTZENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.